Cas no 2138076-86-3 (6-nitro-2-(trifluoromethyl)imidazo1,2-apyridine-3-carbaldehyde)

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic compound featuring a nitro group and a trifluoromethyl substituent on an imidazopyridine scaffold. Its aldehyde functionality provides a reactive handle for further derivatization, making it valuable in medicinal chemistry and material science applications. The electron-withdrawing nitro and trifluoromethyl groups enhance its utility as an intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's structural rigidity and functional group diversity contribute to its potential in constructing complex molecular architectures. Its stability under standard conditions ensures reliable handling and storage for research and industrial use.
6-nitro-2-(trifluoromethyl)imidazo1,2-apyridine-3-carbaldehyde structure
2138076-86-3 structure
Product Name:6-nitro-2-(trifluoromethyl)imidazo1,2-apyridine-3-carbaldehyde
CAS No:2138076-86-3
MF:C9H4F3N3O3
MW:259.141571998596
CID:5982346
PubChem ID:165777878
Update Time:2025-05-20

6-nitro-2-(trifluoromethyl)imidazo1,2-apyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-nitro-2-(trifluoromethyl)imidazo1,2-apyridine-3-carbaldehyde
    • EN300-1197364
    • 2138076-86-3
    • 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
    • Inchi: 1S/C9H4F3N3O3/c10-9(11,12)8-6(4-16)14-3-5(15(17)18)1-2-7(14)13-8/h1-4H
    • InChI Key: WVJPKWOASXKKHL-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=O)N2C=C(C=CC2=N1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 259.02047548g/mol
  • Monoisotopic Mass: 259.02047548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.2Ų
  • XLogP3: 2.3

6-nitro-2-(trifluoromethyl)imidazo1,2-apyridine-3-carbaldehyde Pricemore >>

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Additional information on 6-nitro-2-(trifluoromethyl)imidazo1,2-apyridine-3-carbaldehyde

Recent Advances in the Study of 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 2138076-86-3)

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 2138076-86-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. Recent studies have focused on its synthesis, characterization, and biological evaluation, particularly in the context of drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in the field.

The compound's structure, featuring a nitro group and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold, makes it a promising candidate for the development of novel therapeutic agents. Recent synthetic approaches have optimized the yield and purity of 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, enabling more efficient exploration of its biological properties. These methods often involve multi-step reactions, including cyclization and functional group transformations, which have been refined to improve scalability and reproducibility.

In terms of biological activity, preliminary studies have demonstrated that 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibits notable interactions with various enzymatic targets. For instance, it has shown inhibitory effects on certain kinases and proteases, which are implicated in diseases such as cancer and inflammatory disorders. The trifluoromethyl group is believed to enhance the compound's binding affinity and metabolic stability, while the nitro group may contribute to its electron-withdrawing properties, influencing its reactivity and interaction with biological targets.

Further investigations have explored the compound's potential as a building block for the synthesis of more complex molecules. Researchers have successfully derivatized the aldehyde functional group to produce a variety of analogs with modified pharmacological profiles. These derivatives have been screened against a panel of biological targets, revealing structure-activity relationships that could guide the design of future drug candidates. Computational modeling and molecular docking studies have also been employed to predict the binding modes of these analogs, providing insights into their mechanism of action.

One of the most promising applications of 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde lies in its potential as an anti-infective agent. Recent in vitro studies have reported its efficacy against certain bacterial and fungal strains, with minimal cytotoxicity to mammalian cells. These findings suggest that the compound could serve as a lead structure for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Despite these advances, challenges remain in the clinical translation of 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Ongoing research is focused on improving the pharmacokinetic properties of the compound and its derivatives, with the goal of advancing them into clinical trials.

In conclusion, 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 2138076-86-3) represents a versatile and pharmacologically interesting scaffold with broad potential in drug discovery. Recent studies have shed light on its synthetic accessibility, biological activities, and therapeutic applications, paving the way for future investigations. As research continues, this compound is likely to play an increasingly important role in the development of novel therapeutic agents for a range of diseases.

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